Imidazo[1,2-b]pyridazine-3-carbaldehyde
Overview
Description
Imidazo[1,2-b]pyridazine-3-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-b]pyridazine-3-carbaldehyde plays a role in biochemical reactions, particularly in the functionalization of imidazo[1,2-a]pyridines . This process involves radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been associated with the inhibition of the transforming growth factor-β activated kinase (TAK1), which is upregulated and overexpressed in multiple myeloma .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules. For example, it has been found to inhibit TAK1 at nanomolar concentrations . This inhibition could lead to changes in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Imidazo[1,2-b]pyridazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including inflammatory and autoimmune disorders.
Industry: Utilized in the development of novel materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been identified as an inhibitor of certain kinases, which play a crucial role in signal transduction pathways. By inhibiting these kinases, the compound can modulate cellular processes and exert its biological effects .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-c]pyrimidine
- Imidazo[1,5-a]pyridine
Comparison: Imidazo[1,2-b]pyridazine-3-carbaldehyde is unique due to its specific ring fusion and functional group placement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-8-7-2-1-3-9-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKQVARUFORQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665455 | |
Record name | Imidazo[1,2-b]pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154578-27-5 | |
Record name | Imidazo[1,2-b]pyridazine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154578-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-b]pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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